Fmoc-4-methoxy-L-homophenylalanine
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Overview
Description
Fmoc-4-methoxy-L-homophenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group on the phenyl ring. This compound is primarily used in peptide synthesis and as an intermediate in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves the following steps:
Protection of the amino group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the methoxy group: The phenyl ring of the protected amino acid is then methoxylated using a suitable methoxylating agent, such as dimethyl sulfate or methanol in the presence of a catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-4-methoxy-L-homophenylalanine can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Piperidine in an organic solvent like dimethylformamide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of the Fmoc group, yielding the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: : Fmoc-4-methoxy-L-homophenylalanine is widely used in solid-phase peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection and coupling reactions .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the effects of methoxy substitution on phenylalanine derivatives .
Medicine: : this compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases .
Industry: : The compound is used in the production of specialized peptides and proteins for industrial applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-4-methoxy-L-homophenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Similar structure but lacks the methoxy group on the phenyl ring.
Fmoc-4-methoxy-L-phenylalanine: Similar structure but lacks the extended carbon chain of homophenylalanine.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of a methoxy group on the phenyl ring
Uniqueness: Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the methoxy substitution on the phenyl ring. This combination provides specific chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVNDZDIQBDWQL-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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